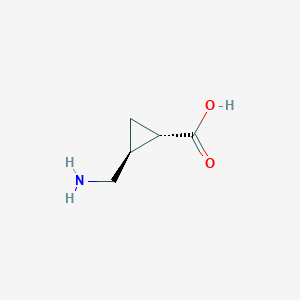

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 |

InChI Key |

QUFMERRXRMSAPZ-DMTCNVIQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)CN |

Canonical SMILES |

C1C(C1C(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Cyclopropane Carboxylic Acid Derivatives

This method involves the use of cyclopropane carboxylic acid derivatives as precursors. Key steps include:

Reaction with Dimethyl Sulfate and Alkali Metal Alcoholate :

A compound containing a cyclopropane ring is reacted with dimethyl sulfate and alkali metal alcoholates (e.g., sodium or potassium salts of alcohols). This reaction occurs at elevated temperatures (80–150°C), often in the presence of polar organic solvents. The product is then saponified using aqueous alkali metal hydroxide or alkaline-earth metal hydroxide at 70–150°C.Acidification and Crystallization :

Following saponification, the reaction mixture is acidified with concentrated hydrochloric acid at 0–30°C. The resulting hydrochloride can be converted into the free amino acid by treating it with propylene oxide in methanolic solution at -5 to +20°C. This yields crystalline (1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid , which can be isolated by filtration.

Enzyme-Mediated Synthesis

Enzymatic approaches utilize biological catalysts to achieve stereoselective synthesis:

- Hydrolysis of Cyclopropane Esters :

Bis(2,2,2-trifluoroethyl) cyclopropane-1,1-dicarboxylate is hydrolyzed using pig liver esterase to yield intermediate compounds with high enantiomeric purity. These intermediates undergo further chemical transformations, including Curtius rearrangement and alkaline hydrolysis, to produce the desired amino acid.

This method provides high stereoselectivity and avoids harsh chemical conditions but may require specialized enzymes.

Functional Group Transformations

Functional group transformations are central to synthesizing derivatives of cyclopropane amino acids:

Cyclization Reactions :

Cyclization reactions are employed to form the cyclopropane ring from linear precursors. For example, α-amino acids can undergo cyclization under specific conditions to yield cyclic derivatives like This compound .Benzyloxycarbonyl Protection :

Protecting groups such as benzyloxycarbonyl are often used during synthesis to stabilize reactive intermediates and facilitate selective reactions.

Summary Table of Preparation Conditions

| Method | Key Reagents/Conditions | Outcome | Advantages |

|---|---|---|---|

| Chemical Synthesis | Dimethyl sulfate, alkali metal alcoholate, propylene oxide | High yield crystalline product | High scalability |

| Enzyme-Mediated Synthesis | Pig liver esterase, alkaline hydrolysis | High enantiomeric purity | Stereoselectivity |

| Functional Group Transformations | Cyclization reactions with α-amino acids | Formation of cyclic amino acid derivatives | Versatility in derivative synthesis |

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 115.13 g/mol

- IUPAC Name : (1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid

The unique cyclopropane structure, featuring an aminomethyl and carboxylic acid group, contributes to its diverse biological activities and potential therapeutic applications.

GABAergic Activity

The compound acts as a GABA receptor modulator, influencing excitatory and inhibitory signaling within the central nervous system. This interaction is crucial for maintaining the balance of neurotransmission, which can be disrupted in various neurological disorders. Research indicates that this compound may offer therapeutic benefits for conditions such as epilepsy and anxiety disorders due to its ability to enhance GABAergic signaling .

Antidepressant Potential

Studies have shown that derivatives of this compound exhibit antidepressant-like effects in rodent models. For instance, midalcipran, a derivative currently undergoing clinical trials, has demonstrated efficacy in reducing depressive behaviors while presenting a favorable side effect profile compared to traditional antidepressants.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate in several therapeutic areas:

- Pain Management : Its analgesic properties suggest potential applications in developing new pain relief medications.

- Mental Health : The compound's antidepressant potential could lead to novel treatments for mood disorders.

- Neurological Disorders : Given its mechanism of action on GABA receptors, it may be explored for treating epilepsy or anxiety disorders .

Antidepressant Efficacy

Research evaluating various derivatives of this compound indicated promising results in reducing depressive behaviors in animal models. Notably, midalcipran has advanced to phase III clinical trials due to its efficacy and safety profile compared to existing antidepressants.

GABAergic Modulation

A study demonstrated that the compound effectively interacts with GABA receptors, enhancing inhibitory signaling pathways critical for managing excitatory neurotransmission disruptions seen in conditions like epilepsy .

Research Findings and Insights

Recent studies emphasize the importance of stereochemistry in determining the biological activity of cyclopropane derivatives. The specific configuration of this compound contributes to its unique interactions with biological targets.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to various biological effects. The carboxylic acid group may also play a role in binding to target molecules and facilitating the compound’s activity.

Comparison with Similar Compounds

Substituent Variations and Structural Diversity

Cyclopropane-carboxylic acid derivatives are distinguished by their substituents and stereochemistry. Key analogs include:

Substituent Effects :

- Aromatic vs. Polar Groups: Compounds with aromatic substituents (e.g., phenyl, pyridinyl) exhibit increased hydrophobicity (e.g., XLogP = 2.3 for phenyl derivatives ) compared to polar analogs like the target compound, which likely has higher water solubility due to its aminomethyl and carboxylic acid groups.

- Biological Relevance: The aminomethyl group in the target compound may enhance interactions with enzymes or receptors, similar to ACC's role in ethylene synthesis but with modified specificity .

Physicochemical Properties

Key properties inferred from analogs:

Notes:

- The target compound’s topological polar surface area (TPSA) is comparable to (1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid , suggesting similar membrane permeability challenges.

- ACC’s low LogP (-1.5) underscores its polarity, a trait shared with the target compound due to the aminomethyl group.

Stereochemical Considerations

The (1S,2S) configuration of the target compound distinguishes it from diastereomers such as (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid and (1S,2R)-methyl 1-amino-2-ethylcyclopropanecarboxylate . Stereochemistry impacts:

Biological Activity

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid (ACPC) is a chiral compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, mechanisms of action, therapeutic applications, and research findings, supported by relevant data tables and case studies.

Overview of this compound

ACPC is characterized by its unique cyclopropane structure, which introduces significant strain and reactivity. This structural feature influences its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is , and it presents opportunities for various applications due to its biological activity.

The biological activity of ACPC is primarily attributed to its ability to interact with specific molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, generating reactive intermediates that may interact with biomolecules such as enzymes and receptors. Additionally, the carboxylic acid functional group allows for hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to biological targets .

Therapeutic Applications

Potential Antidepressant Activity

Research has indicated that derivatives of ACPC exhibit antidepressant properties. A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated for their antidepressant potential. Some derivatives demonstrated higher activity than established antidepressants like imipramine and desipramine, suggesting that ACPC could serve as a lead compound in developing new antidepressant therapies .

Role in Plant Physiology

ACPC also plays a crucial role in plant biology as a precursor to ethylene, a significant plant hormone involved in various physiological processes such as fruit ripening and stress responses. Studies have shown that ACPC enhances resistance against pathogens and drought conditions in maize by modulating ethylene production .

Table 1: Summary of Biological Activities of ACPC Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Midalcipran | Antidepressant | < 0.5 | |

| ACCA | Plant stress response | 9.98 | |

| Other Derivatives | Various activities | Varies |

Case Studies

- Antidepressant Evaluation : A study synthesized various ACPC derivatives and tested them in animal models for antidepressant activity. Notably, one derivative showed promising results with an IC50 value significantly lower than standard treatments, indicating potential for clinical development .

- Plant Resistance Studies : In agricultural research, ACPC was applied to maize plants to assess its role in enhancing resistance to biotic stressors. The results indicated a marked improvement in plant health and resistance mechanisms when treated with ACPC-derived compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.